(s)-p-Hydroxyamphetamine hydrochloride
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Overview
Description
(s)-p-Hydroxyamphetamine hydrochloride is a chemical compound known for its stimulant properties. It is a derivative of amphetamine and is structurally similar to other phenethylamines. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-p-Hydroxyamphetamine hydrochloride typically involves the hydroxylation of amphetamine. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the para position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic hydroxylation. These methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(s)-p-Hydroxyamphetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to amphetamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Formation of p-hydroxybenzaldehyde or p-hydroxyacetophenone.
Reduction: Formation of amphetamine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(s)-p-Hydroxyamphetamine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in treating conditions like ADHD and narcolepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (s)-p-Hydroxyamphetamine hydrochloride involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy, and improved focus. The compound targets monoamine transporters and inhibits their reuptake, prolonging the action of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Lacks the hydroxyl group, leading to different pharmacokinetic properties.
Methamphetamine: Contains an additional methyl group, increasing its potency and duration of action.
Phenethylamine: The parent compound, with a simpler structure and less pronounced stimulant effects.
Uniqueness
(s)-p-Hydroxyamphetamine hydrochloride is unique due to its specific hydroxylation, which alters its pharmacological profile compared to other amphetamines. This modification can lead to different therapeutic potentials and side effect profiles, making it a compound of interest for further research and development.
Properties
CAS No. |
71295-78-8 |
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Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
4-[(2S)-2-aminopropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
MYTMYIPUXIMVQW-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)N.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
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